molecular formula C10H13F2N B1457674 1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-amine CAS No. 1556268-05-3

1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-amine

Cat. No.: B1457674
CAS No.: 1556268-05-3
M. Wt: 185.21 g/mol
InChI Key: XWRKMMWZACSMOK-UHFFFAOYSA-N
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Description

1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-amine is a fluorinated aromatic amine characterized by a phenyl ring substituted at the 3-position with a 1,1-difluoroethyl group (–CF$2$CH$3$) and an ethylamine (–CH$2$NH$2$) group. The difluoroethyl substituent introduces strong electron-withdrawing effects, influencing reactivity, solubility, and metabolic stability.

Properties

IUPAC Name

1-[3-(1,1-difluoroethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-7(13)8-4-3-5-9(6-8)10(2,11)12/h3-7H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRKMMWZACSMOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(C)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-amine is a fluorinated organic compound that has gained attention in medicinal chemistry due to its potential biological activity. This compound features a difluoroethyl group attached to a phenyl ring, and its unique structural characteristics may influence its interaction with biological systems.

The molecular formula of this compound is C11H14F2N, indicating the presence of two fluorine atoms which enhance lipophilicity and metabolic stability. These properties are crucial for its potential applications in drug development and therapeutic interventions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The difluoroethyl group may enhance binding affinity to enzymes or receptors, modulating metabolic pathways. Research indicates that fluorinated compounds often exhibit unique biological activities due to the influence of fluorine on molecular interactions.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been investigated for its ability to inhibit cell proliferation in various cancer cell lines, including MCF7 and MDA-MB-231 breast cancer cells. In vitro assays have demonstrated significant cytotoxicity with IC50 values in the low micromolar range, suggesting its potential as an anticancer agent .

Enzyme Inhibition

Research has also indicated that this compound may act as an inhibitor of specific enzymes involved in cancer progression. The compound's ability to modulate enzyme activity could be linked to its structural features that promote favorable interactions with target proteins .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
1-(3-Fluorophenyl)ethan-1-oneContains a single fluorine atomLess lipophilic than the difluoroethyl derivative
2',3',4',5',6'-PentafluoroacetophenoneMultiple fluorine substitutionsHigher lipophilicity and potential bioactivity
4'-Bromo-3'-fluoroacetophenoneBromine and fluorine substitutionsDifferent electronic properties affecting reactivity
2',3'-DifluoroacetophenoneTwo fluorine atoms on adjacent carbonsEnhanced metabolic stability compared to non-fluorinated variants

This table highlights how the presence of multiple fluorine atoms in this compound contributes to its distinct biological activity compared to other compounds.

Case Studies

Several case studies have documented the effects of this compound in preclinical models. For instance, one study reported that treatment with this compound resulted in a marked reduction in tumor growth in xenograft models of breast cancer. The study indicated that the compound not only inhibited tumor cell proliferation but also induced apoptosis in cancer cells through caspase activation pathways .

Scientific Research Applications

The compound has garnered attention for its potential biological activity, particularly in the following areas:

Anticancer Properties

Recent studies have highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, including breast cancer cells such as MCF7 and MDA-MB-231. In vitro assays have shown significant cytotoxicity, with IC50 values in the low micromolar range, indicating its potential as an anticancer agent.

Enzyme Inhibition

Research suggests that 1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-amine may serve as an inhibitor of specific enzymes involved in cancer progression. The structural characteristics of the compound facilitate favorable interactions with target proteins, potentially modulating metabolic pathways critical for tumor growth.

Case Studies

Several case studies have documented the effects of this compound in preclinical models. Notably:

  • A study demonstrated that treatment with this compound resulted in a marked reduction in tumor growth in xenograft models of breast cancer. The findings indicated that the compound not only inhibited tumor cell proliferation but also induced apoptosis through caspase activation pathways.

Potential Applications in Drug Development

The unique properties of this compound make it a promising candidate for further investigation in drug development. Its ability to modulate enzyme activity and interact with various molecular targets positions it as a potential therapeutic agent for conditions such as cancer and possibly other diseases influenced by metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(R)-1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)ethan-1-amine
  • Structure : Adds a 2-fluoro substituent to the phenyl ring.
  • The (R)-enantiomer highlights stereochemical considerations in activity ().
  • Applications : Likely explored in enantioselective drug development.
1-[3-(Difluoromethoxy)phenyl]ethan-1-amine
  • Structure : Replaces –CF$2$CH$3$ with –OCF$_2$H .
  • Impact : The difluoromethoxy group is less sterically bulky but introduces hydrolytic lability compared to –CF$2$CH$3$.
  • Molecular Weight: 187.19 g/mol (C$9$H${11}$F$_2$NO) vs. ~191.2 g/mol for the main compound.
  • Applications: Potential intermediate in agrochemicals or pharmaceuticals ().
1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine
  • Structure : Substitutes –CF$2$CH$3$ with a pyrazole heterocycle .
  • Molecular Weight : 187.24 g/mol (C${11}$H${13}$N$_3$).
  • Applications : Used in ligand design or as a building block for bioactive molecules ().

Non-Aromatic Analogues

1-(3,3-Difluorocyclopentyl)ethan-1-amine
  • Structure : Replaces the phenyl ring with a 3,3-difluorocyclopentyl group.
  • Molecular Weight : 149.18 g/mol (C$7$H${13}$F$_2$N).
  • Applications : Useful in designing rigid scaffolds for CNS-targeting drugs ().

Functional Group Modifications

1-(4-Chlorophenyl)-N,N,N-trimethylethan-1-aminium trifluoromethanesulfonate
  • Structure : Features a quaternary ammonium salt and –CF$3$SO$3^-$ counterion.
  • Impact : Enhances water solubility and ionic interactions, suitable for catalytic or formulation applications.
  • Synthesis : Derived from dimethylamine via alkylation ().

Key Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties
1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-amine C${10}$H${12}$F$_2$N ~191.2 –CF$2$CH$3$ High lipophilicity, metabolic stability
1-[3-(Difluoromethoxy)phenyl]ethan-1-amine C$9$H${11}$F$_2$NO 187.19 –OCF$_2$H Moderate stability, hydrolytic sensitivity
1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine C${11}$H${13}$N$_3$ 187.24 Pyrazole Hydrogen-bonding capability
(R)-1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)ethan-1-amine C${10}$H${11}$F$_3$N ~209.2 –CF$2$CH$3$, 2-F Stereospecific interactions

Preparation Methods

Key Reaction Types and Conditions

Step Reaction Type Reagents/Conditions Outcome
1 Difluoromethylation Coupling of aryl iodides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, Pd catalyst, elevated temperature Formation of α-aryl-α,α-difluoroacetates
2 Hydrolysis and Decarboxylation Acid/base hydrolysis followed by thermal decarboxylation (high temperature) Difluoromethylarene derivatives
3 Amination Reaction with chiral amines (e.g., (R)-1-phenylethylamine) under controlled conditions Formation of chiral amine hydrochloride salt

Detailed Synthetic Protocol Example

  • Step 1: Difluoromethylation of Aryl Halide

    Aryl iodide (e.g., 3-iodobenzene derivative) is reacted with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate in the presence of a palladium catalyst. This step yields α-aryl-α,α-difluoroacetate intermediates. The reaction is typically carried out under inert atmosphere at elevated temperatures (e.g., 80–120 °C) for several hours.

  • Step 2: Hydrolysis and Decarboxylation

    The ester intermediate undergoes hydrolysis using aqueous acid or base to yield the corresponding acid, which is then subjected to thermal decarboxylation at high temperatures (above 150 °C). This step is more efficient for electron-deficient aryl substrates.

  • Step 3: Amination

    The difluoroethyl-substituted aryl intermediate is reacted with chiral amines such as (R)-1-phenylethylamine. The reaction can be catalyzed or proceed under reflux in solvents like ethanol or dichloromethane. The final product is often isolated as its hydrochloride salt by treatment with HCl in diethyl ether, yielding a crystalline solid with high enantiomeric purity.

Industrial Scale Preparation

Industrial methods optimize the above laboratory routes by:

  • Employing continuous flow reactors for precise temperature and time control.
  • Utilizing efficient purification techniques such as crystallization and chromatography.
  • Implementing stringent quality control to ensure enantiomeric purity and batch-to-batch consistency.
  • Using greener solvents and reagents where possible to reduce environmental impact.

Research Findings and Innovations

Recent research has focused on:

  • Late-stage difluoromethylation: New catalytic systems enable direct difluoromethylation of arenes, reducing the number of steps and improving yields.
  • Metal-free synthesis approaches: Some protocols use metal-free conditions for selective fluorination and amination, enhancing safety and scalability.
  • Chiral amine synthesis: Advances in asymmetric synthesis allow direct access to enantiomerically enriched 1-(3-(1,1-difluoroethyl)phenyl)ethan-1-amine hydrochloride, critical for pharmaceutical applications.
  • Solubility and formulation studies: Detailed solvent systems and stock solution preparations have been developed to facilitate biological and chemical research applications.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Pd-catalyzed difluoromethylation + hydrolysis + decarboxylation Aryl iodides + ethyl 2,2-difluoro-2-(trimethylsilyl)acetate Pd catalyst, heat, acid/base hydrolysis, thermal decarboxylation 60–80 Efficient for electron-deficient arenes
Amination with chiral amines Difluoroethyl-substituted aryl intermediates + (R)-1-phenylethylamine Reflux in ethanol or DCM, HCl treatment for salt formation 70–90 Produces chiral hydrochloride salt with high purity
Metal-free fluorination + amination Functionalized halogenoximes + amines Mild conditions, no metals 40–75 Scalable, environmentally friendly

Q & A

Q. What are the optimal synthetic routes for 1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-amine?

  • Methodological Answer : Reductive amination is a common approach for synthesizing primary amines. For example, a protocol using Ti(OiPr)₄ as a Lewis catalyst and NaBH₄ as a reducing agent in 1,2-dichloroethane (DCE) solvent has been effective for analogous amine syntheses . Catalytic hydrogenation of nitriles or imines using Pd/C under H₂ atmosphere is another viable route, as demonstrated in the reduction of azides to amines . Optimization should include solvent choice, reaction time (typically 12–24 hours), and stoichiometric ratios of reagents.

Q. How can purity and structural integrity be validated during synthesis?

  • Methodological Answer : Analytical techniques such as ¹H/¹³C/¹⁹F NMR and high-resolution mass spectrometry (HRMS) are critical. For fluorinated compounds, ¹⁹F NMR is essential to confirm the presence and configuration of difluoroethyl groups . Reverse-phase UPLC with UV detection (e.g., at 220 nm) can resolve impurities and diastereomers, as shown in impurity profiling studies for structurally similar amines .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Use gloveboxes for air-sensitive steps and avoid skin contact by wearing nitrile gloves, lab coats, and goggles .
  • Work in a well-ventilated fume hood due to potential volatility.
  • Dispose of waste via certified biological waste handlers to prevent environmental contamination .

Advanced Research Questions

Q. How do fluorinated substituents influence the compound’s reactivity in catalysis?

  • Methodological Answer : The electron-withdrawing nature of the 1,1-difluoroethyl group increases electrophilicity at the amine center, enhancing its utility in nucleophilic reactions. Comparative studies using analogs (e.g., 2,2,3,3,3-pentafluoropropyl derivatives) show that fluorine substitution stabilizes transition states in cross-coupling reactions . Computational modeling (DFT) can predict electronic effects on reaction pathways.

Q. What strategies mitigate byproduct formation during scale-up?

  • Methodological Answer :
  • Impurity Mapping : Use UPLC with a C18 column (e.g., 2.1 × 100 mm, 1.7 µm) and gradient elution (0.1% TFA in water/acetonitrile) to identify regioisomers or diastereomers .
  • Process Optimization : Adjust reaction temperature (e.g., 0–5°C for exothermic steps) and employ scavengers (e.g., molecular sieves) to trap reactive intermediates .

Q. How can the compound’s stability under physiological conditions be assessed?

  • Methodological Answer : Conduct accelerated stability studies in buffers (pH 4–9) at 40°C for 14 days. Monitor degradation via LC-MS and quantify hydrolytic byproducts (e.g., difluoroacetic acid). For oxidative stability, expose the compound to H₂O₂ or Fenton’s reagent and track peroxide-mediated decomposition .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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